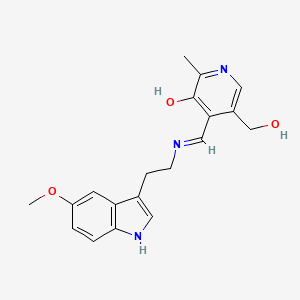![molecular formula C5H5N5 B13104647 Imidazo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-28-3](/img/structure/B13104647.png)
Imidazo[2,1-c][1,2,4]triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazo[2,1-c][1,2,4]triazin-3-amine can be synthesized through various methods. One common approach involves the three-component reaction of 5,6-diphenyl-1,2,4-triazin-3-amine, aromatic aldehydes, and cyclohexyl isocyanide . This reaction typically occurs under mild conditions and can be performed in a one-pot synthesis, making it efficient and practical for laboratory-scale production.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Imidazo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-c][1,2,4]triazin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazine: This compound also features a fused ring system but differs in the position of the nitrogen atoms, leading to distinct chemical and biological properties.
Imidazo[2,1-b][1,3]thiazine: This compound contains a sulfur atom in the ring system, which can impart different reactivity and biological activities.
Eigenschaften
CAS-Nummer |
253878-28-3 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
imidazo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-10-2-1-7-5(10)9-8-4/h1-3H,6H2 |
InChI-Schlüssel |
VVCNEQLDZNUCQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=NC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
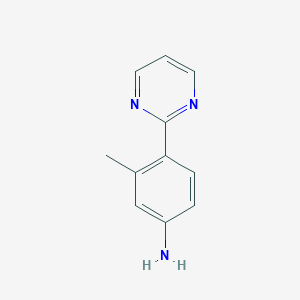

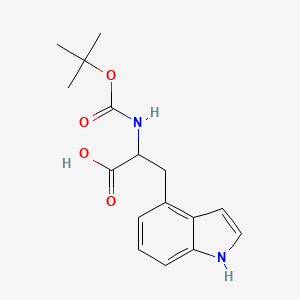
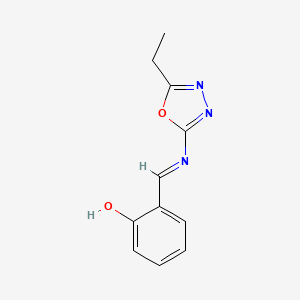
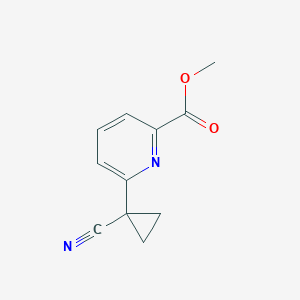




![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

